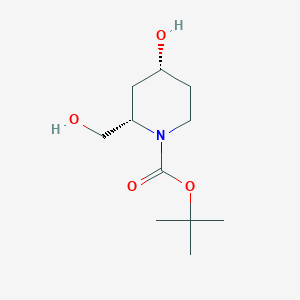
2-(piperidin-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-(piperidin-1-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in various fields . It is a light yellow to yellow powder or crystals or liquid .
Synthesis Analysis
The synthesis of “this compound” involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which provided ATP-competitive, nano-molar inhibitors . Other methods for the synthesis of pyrimidines are also described in the literature .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves a pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.24 and an InChI key of SYYHETKIIFTNGY-UHFFFAOYSA-N .Zukünftige Richtungen
The future directions for “2-(piperidin-1-yl)pyrimidin-4-amine” research could involve further exploration of its potential applications in various fields, such as its potential as an antitumor agent due to its ability to inhibit PKB . Additionally, the piperidine nucleus is a vital fundament in the production of drugs and has been utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-1-yl)pyrimidin-4-amine involves the reaction of 1-(piperidin-1-yl)pyrimidine-2,4-dione with ammonia in the presence of a reducing agent.", "Starting Materials": [ "1-(piperidin-1-yl)pyrimidine-2,4-dione", "Ammonia", "Reducing agent (such as sodium borohydride or lithium aluminum hydride)" ], "Reaction": [ "Dissolve 1-(piperidin-1-yl)pyrimidine-2,4-dione in a suitable solvent (such as ethanol or methanol)", "Add the reducing agent to the solution and stir for a period of time (such as 1-2 hours) at room temperature", "Slowly add ammonia to the reaction mixture and continue stirring for a period of time (such as 2-3 hours) at room temperature", "Heat the reaction mixture to reflux for a period of time (such as 4-6 hours)", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (such as water or ethanol) and dry under vacuum", "Recrystallize the solid from a suitable solvent (such as ethanol or methanol) to obtain pure 2-(piperidin-1-yl)pyrimidin-4-amine" ] } | |
CAS-Nummer |
24192-98-1 |
Molekularformel |
C9H14N4 |
Molekulargewicht |
178.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



